Acetyl-PHF6YA amide Trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

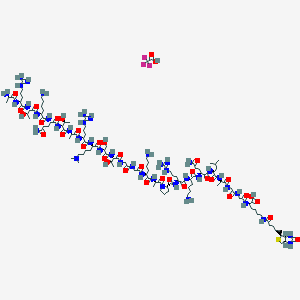

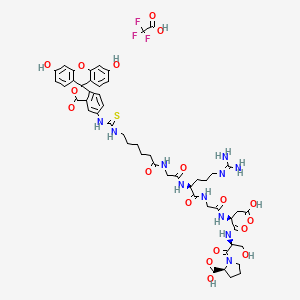

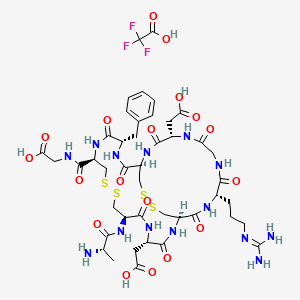

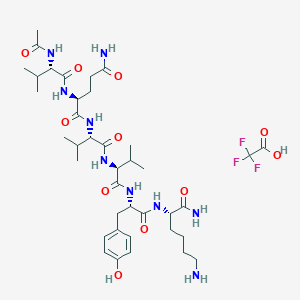

Acetyl-PHF6YA amide Trifluoroacetate is a compound with the molecular formula C34H60F3N9O10 . It is a synthetic compound with potential applications in various fields of research and industry.

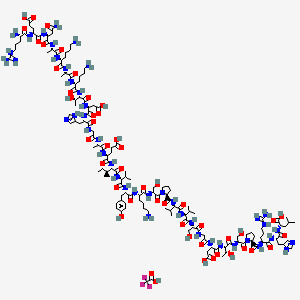

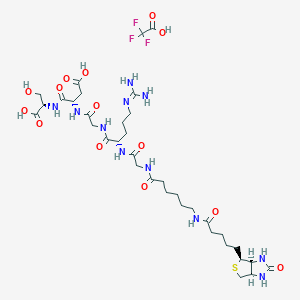

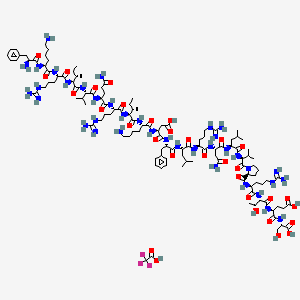

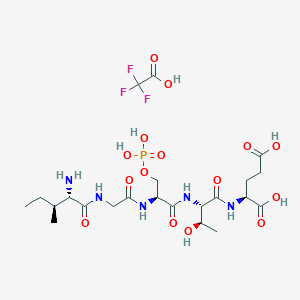

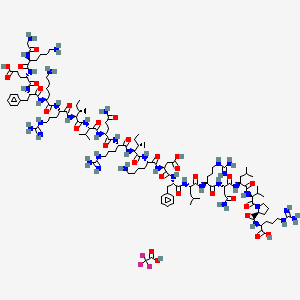

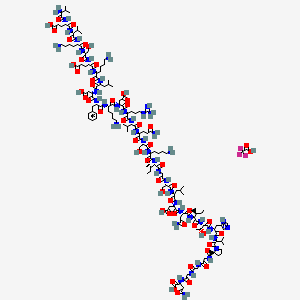

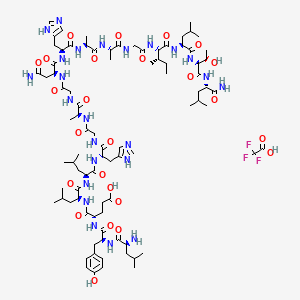

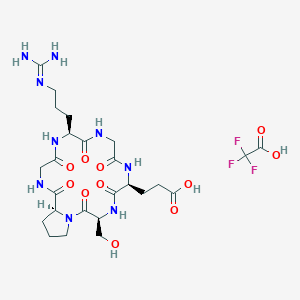

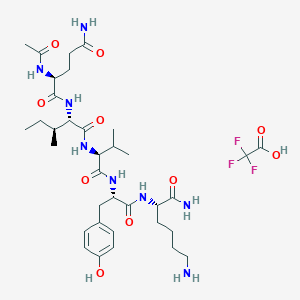

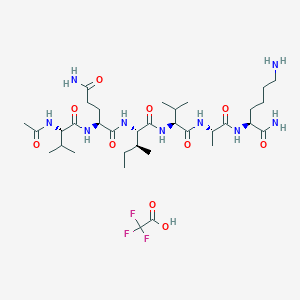

Molecular Structure Analysis

The molecular structure of Acetyl-PHF6YA amide Trifluoroacetate is complex, with a molecular weight of 904.0 g/mol . The IUPAC name for this compound is (2S)-2-[[ (2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S,3S)-1-[[ (2S)-1-[[ (2S)-1-[[ (2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid .Physical And Chemical Properties Analysis

Acetyl-PHF6YA amide Trifluoroacetate is a compound with the molecular formula C34H60F3N9O10 . It is a synthetic compound with potential applications in various fields of research and industry. More specific physical and chemical properties are not available in the retrieved resources.Scientific Research Applications

Catalytic Applications and Chemical Transformations

Beckmann Rearrangement Catalyzed by Trifluoroacetic Acid : Trifluoroacetic acid (TFA) acts as a catalyst in the Beckmann rearrangement of acetophenone oximes to the corresponding amides, achieving high selectivity and practically quantitative yield. This highlights the utility of TFA in forming reactive intermediates for efficient chemical transformations (Quartarone et al., 2014).

Transfer Hydrogenation Catalysis : Half-sandwich complexes catalyze the transfer hydrogenation of ketones, nitriles, and esters under mild conditions, with trifluoroacetates being selectively reduced to alcohols. This points to the versatility of trifluoroacetate compounds in catalytic reduction processes (Lee & Nikonov, 2015).

Acylation and Amidation Reactions : Research demonstrates the utility of strong carboxylic acids, including trifluoroacetic acid, in the acylation of amines leading to important amide intermediates. This suggests potential for Acetyl-PHF6YA amide Trifluoroacetate in facilitating similar acylation reactions (Zvarych et al., 2015).

Peptide and Protein Research

- Structural Studies of Tau Protein Fragments : Studies on short peptide sequences from the tau protein, such as PHF6 (VQIVYK), show that these peptides can form filaments and fibrils under certain conditions. Understanding the structural properties of these peptides, including acetylated versions, could inform research on neurodegenerative diseases and the role of similar compounds like Acetyl-PHF6YA amide Trifluoroacetate in modulating protein aggregation (Goux et al., 2004).

Environmental and Green Chemistry

- Efficient Acetylation in Brine Solution : Demonstrating an environmentally benign approach, acetyl chloride has been used for the acetylation of primary amines and amino acids in brine solution, showcasing a green chemical transformation method. This indicates potential for Acetyl-PHF6YA amide Trifluoroacetate in environmentally friendly synthesis processes (Basu et al., 2013).

Future Directions

Trifluoroacetic acid (TFA), a component of Acetyl-PHF6YA amide Trifluoroacetate, is a known and persistent pollutant in the environment . Future estimates of TFA surface concentrations based on HFO removal require updating and the kinetic analysis of TFA production warrants further investigation . The toxicity of TFA is low, but further studies of a much wider range of animal and plant types are required .

Mechanism of Action

Target of Action

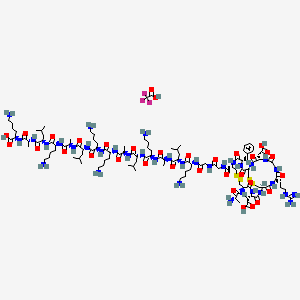

Acetyl-PHF6YA amide Trifluoroacetate is a tau-derived hexapeptide . Tau proteins are abundant in neurons of the central nervous system and are involved in microtubule assembly and stability .

Mode of Action

As a tau-derived hexapeptide, it may interact with tau proteins or related pathways .

Biochemical Pathways

Given its derivation from tau proteins, it may influence pathways related to microtubule assembly and stability .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

As a tau-derived hexapeptide, it may have effects related to the function of tau proteins and microtubule dynamics .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of a compound .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H59N9O8.C2HF3O2/c1-9-18(6)26(41-29(46)22(13-14-23(34)43)39-31(48)24(16(2)3)37-20(8)42)32(49)40-25(17(4)5)30(47)36-19(7)28(45)38-21(27(35)44)12-10-11-15-33;3-2(4,5)1(6)7/h16-19,21-22,24-26H,9-15,33H2,1-8H3,(H2,34,43)(H2,35,44)(H,36,47)(H,37,42)(H,38,45)(H,39,48)(H,40,49)(H,41,46);(H,6,7)/t18-,19-,21-,22-,24-,25-,26-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHPMGLYMDZRKM-MQUSYUEYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H60F3N9O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl-PHF6YA amide Trifluoroacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.